molecular formula C8H20O7P2<br>C8H20O7P2<br>(C2H5O)2-PO-O-PO-(OC2H5)2 B1681258 Tetraethylpyrophosphate CAS No. 107-49-3

Tetraethylpyrophosphate

Cat. No. B1681258
CAS RN: 107-49-3
M. Wt: 290.19 g/mol
InChI Key: IDCBOTIENDVCBQ-UHFFFAOYSA-N
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Scientific Research Applications

Ethyl pyrophosphate has several scientific research applications:

Mechanism of Action

Ethyl pyrophosphate exerts its effects by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function. By binding to the enzyme, it prevents the breakdown of the neurotransmitter acetylcholine, leading to an accumulation of acetylcholine at nerve endings. This results in continuous nerve signal transmission, causing muscle paralysis and eventually death in insects .

Safety and Hazards

TEPP is highly toxic by all routes of exposure . It is classified as super toxic . A small drop in the eye may cause death . Small doses at frequent intervals are additive . Poisonings always develop at a rapid rate . It is a cholinesterase inhibitor .

Biochemical Analysis

Biochemical Properties

Tetraethylpyrophosphate plays a crucial role in biochemical reactions as an acetylcholinesterase inhibitor. It interacts with the serine hydroxyl group at the active site of acetylcholinesterase, preventing the enzyme from acting on its normal substrate, acetylcholine . This inhibition leads to the accumulation of acetylcholine in synaptic clefts, resulting in continuous stimulation of muscles, glands, and central nervous system neurons. The compound also interacts with other biomolecules, such as hemoglobin, where it can induce heme degradation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting acetylcholinesterase, leading to excessive accumulation of acetylcholine. This results in continuous stimulation of cholinergic receptors, affecting cell signaling pathways, gene expression, and cellular metabolism. In studies with frogs, acute exposure to this compound caused a reduction in erythrocytes and white blood cells, particularly neutrophil granulocytes and lymphocytes .

Molecular Mechanism

The molecular mechanism of this compound involves its action as an acetylcholinesterase inhibitor. The compound binds to the active site of the enzyme, forming a stable complex that prevents the hydrolysis of acetylcholine . This binding interaction leads to the accumulation of acetylcholine, causing prolonged stimulation of cholinergic receptors. Additionally, this compound can interact hydrophobically with aromatic moieties in hemoglobin, leading to heme degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound hydrolyzes rapidly, which can influence its long-term effects on cellular function. Studies have shown that the route of absorption can affect the range of effects on certain systems, with death often resulting from respiratory failure or cardiac arrest . The stability and degradation of this compound are critical factors in understanding its temporal effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can cause mild symptoms of acetylcholinesterase inhibition, while higher doses can lead to severe toxicity and death. The lethal dose (LD50) for this compound is 1.12 mg/kg for rats and 2.4 mg/kg for male rats when administered dermally . These studies highlight the importance of dosage in determining the toxic and adverse effects of this compound.

Metabolic Pathways

This compound is involved in metabolic pathways that include its hydrolysis and interaction with enzymes such as acetylcholinesterase. The compound’s inhibition of acetylcholinesterase disrupts normal metabolic processes involving acetylcholine. Additionally, this compound can interact with hemoglobin, leading to heme degradation and affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can enter red blood cells and interact with hemoglobin, leading to its distribution within the bloodstream . The transport and distribution of this compound are influenced by its chemical properties and interactions with binding proteins and transporters.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with acetylcholinesterase and other biomolecules. The compound’s activity and function are influenced by its localization, with its inhibitory effects on acetylcholinesterase occurring at the enzyme’s active site . The targeting signals and post-translational modifications that direct this compound to specific compartments or organelles are essential for understanding its subcellular localization and effects.

Preparation Methods

Ethyl pyrophosphate can be synthesized through several methods. One traditional method involves the reaction of ethyl iodide with silver pyrophosphate salts: [ \text{Ag}_4\text{P}_2\text{O}_7 + 4\text{EtI} \rightarrow [(\text{EtO})_2\text{P(O)}]_2\text{O} + 4\text{AgI} ]

Commercial production often uses methods developed by Schrader, Woodstock, and Toy. For example, triethyl phosphate reacts with phosphorus oxychloride (Schrader’s method) or phosphorus pentoxide (Woodstock’s method). Another method involves the controlled hydrolysis of diethyl phosphorochloridate .

Chemical Reactions Analysis

Ethyl pyrophosphate undergoes various chemical reactions, including hydrolysis, which is a significant reaction due to its rapid rate. The compound hydrolyzes in water to form non-toxic esters of phosphoric acids . It can also participate in oxidation and substitution reactions, depending on the reagents and conditions used. Common reagents include water and bases, and the major products formed are phosphoric acid derivatives .

Comparison with Similar Compounds

Ethyl pyrophosphate is similar to other organophosphates such as parathion and malathion. it is unique due to its rapid hydrolysis in water, which makes it less persistent in the environment compared to other organophosphates . Similar compounds include:

properties

IUPAC Name

diethoxyphosphoryl diethyl phosphate
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InChI

InChI=1S/C8H20O7P2/c1-5-11-16(9,12-6-2)15-17(10,13-7-3)14-8-4/h5-8H2,1-4H3
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InChI Key

IDCBOTIENDVCBQ-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=O)(OCC)OP(=O)(OCC)OCC
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Molecular Formula

C8H20O7P2, Array
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DSSTOX Substance ID

DTXSID3034957
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Molecular Weight

290.19 g/mol
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Physical Description

Tetraethyl pyrophosphate is an organic phosphate pesticide which acts as an inhibitor of cholinesterase, and as such it is highly toxic by all routes of exposure. It is a water-white to amber liquid, depending on purity. Tetraethyl pyrophosphate is soluble in water and is slowly decomposed by water. It is toxic by inhalation and by skin absorption. It may be found as a liquid or as a dry mixture where the liquid is absorbed onto a dry carrier., Colorless to amber liquid with a faint, fruity odor. [insecticide] [Note: A solid below 32 degrees F.]; [NIOSH], COLOURLESS HYGROSCOPIC LIQUID., Colorless to amber liquid with a faint, fruity odor., Colorless to amber liquid with a faint, fruity odor. [insecticide] [Note: A solid below 32 °F.]
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Boiling Point

280 °F at 2.3 mmHg (EPA, 1998), 82 °C @ 0.05 mm Hg; 124 °C @ 1.1 mm Hg; 138 °C @ 2.3 mm Hg, 280 °F at 2.3 mmHg, Decomposes
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Flash Point

>110 °C c.c.
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Solubility

Miscible (decomposes) (NTP, 1992), Miscible with glycerol, ethylene glycol, toluene, propylene glycol, acetone, methanol, benzene, carbon tetrachloride, xylene, ethanol, chloroform, Miscible in water, Solubility in water: good, Miscible
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Density

1.185 at 68 °F (EPA, 1998) - Denser than water; will sink, 1.185 @ 20 °C/4 °C, Density: about 1.2 @ 25 °C; dark amber-colored mobile liquid /Technical product/, 1.18 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00, 1.185, 1.19
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Vapor Density

Relative vapor density (air = 1): 10
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Vapor Pressure

0.00047 mmHg at 86 °F (EPA, 1998), 0.00015 [mmHg], 2.60X10-4 mm Hg at 25 °C (extrapolated from 4.7X10-4 mm Hg at 30 °C), Vapor pressure, Pa at 20 °C: 2, 0.0002 mmHg
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Mechanism of Action

/Tetraethyl pyrophosphate causes/ an irreversible inhibition of the cholinesterase molecules and consequent accumulation of large amounts of acetylcholine. Small dose at frequent intervals are largely additive., The main feature of the toxic mechanism of organophosphorus pesticides is inhibition of the esterase enzyme activity, in particular of cholinesterase, which plays an important physiological part. Organophosphorus pesticides can also indirectly interact with the biochemical receptors of acetylcholine. /Organophosphorus pesticides/, At least 3 forms of phenyl valerate esterases are present in hen brain cytoplasmic microtubules. Thermostability studies reveal 2 additional forms in brain homogeantes of cow, mouse, pig, rabbit, and rat. Distribution of these brain esterases is not related to the age of the hens or the susceptibility of the species to organophosphate(OP)-(the insecticides mipafox, paraoxon, DFP, phenylmethylsulfonyl fluoride. O,O,O,O-tetrathyl pyrophosphate)- induced delayed neurotoxicity. ... Hen brain and spinal cord lysosomes on in vitro incubation release phenyl valerate esterase(s) and hmw MAP-protestase(s). OP neurotoxicants act in vitro to stabilize rat but not hen brain lysosomes. In vivo studies with hen brain and spinal cord lysosomes indicate that OP-induced delayed neurotoxicity is not initiated by disruption of lysosomal stability.
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Impurities

Chloroethane is an impurity of the reaction of ethanol with phosphorous oxychloride, and triethylphosphate; ethanol with diethylphosphorochloridate and triethylphosphate and phosphorous oxychloride., Pyridine hydrochloride is an impurity to the hydrolysis of diethylphosphoric acid chloride reaction.
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Color/Form

Mobile liquid, Colorless to amber liquid (Note: A solid below 32 degrees F).

CAS RN

107-49-3
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Record name TETRAETHYL PYROPHOSPHATE
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Record name TETRAETHYL PYROPHOSPHATE
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Record name TETRAETHYL PYROPHOSPHATE
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Record name TETRAETHYL PYROPHOSPHATE (TEPP)
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Record name Pyrophosphoric acid, tetraethyl ester
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Melting Point

32 °F (EPA, 1998), Solid below 32 °F, 32 °F
Record name TETRAETHYL PYROPHOSPHATE
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Record name TETRAETHYL PYROPHOSPHATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/842
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name TETRAETHYL PYROPHOSPHATE (TEPP)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/68
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name TEPP
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0590.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.